4-(2-pyridinyl)-2(5H)-thiophenone
Description
4-(2-Pyridinyl)-2(5H)-thiophenone is a sulfur-containing heterocyclic compound featuring a thiophenone core fused with a pyridine ring. This structure combines the electron-deficient nature of pyridine with the aromatic and reactive properties of the thiophenone moiety, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s electronic structure has been characterized via vacuum ultraviolet (VUV) synchrotron radiation studies, revealing valence and Rydberg transitions in the 3.76–10.69 eV range . Its photolysis lifetime in the Earth’s atmosphere is estimated to be less than one sunlit day at altitudes above ground level, indicating rapid degradation under UV exposure .
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22g/mol |
IUPAC Name |
3-pyridin-2-yl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H7NOS/c11-9-5-7(6-12-9)8-3-1-2-4-10-8/h1-5H,6H2 |
InChI Key |
UVAOFHCASDYRHQ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)S1)C2=CC=CC=N2 |
Canonical SMILES |
C1C(=CC(=O)S1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
Substituents on the thiophenone ring significantly influence physical, electronic, and biological properties. Key analogs include:
Key Findings :
- Electronic Effects: Pyridine substitution in this compound increases electron-withdrawing character compared to alkyl-substituted analogs like 5-methyl-2(5H)-thiophenone, altering UV absorption profiles .
- Biological Activity : Brominated derivatives (e.g., TF310) with side chains exhibit reduced toxicity while maintaining quorum-sensing disruption, highlighting the role of steric hindrance in modulating biological interactions .
Brominated Thiophenones for Quorum Sensing Disruption
Brominated analogs such as TF101 and TF310 demonstrate structure-activity relationships:
Comparison : TF310’s carboxylic acid side chain decreases toxicity by 90% compared to TF101, underscoring the importance of substituent design in drug development .
Comparison with Furanone Analogs
Replacing sulfur with oxygen in the heterocyclic ring yields 2(5H)-furanone, which exhibits distinct thermodynamic and electronic properties:
Implications: Thiophenones are more reactive in photochemical reactions, while furanones exhibit greater thermal stability, influencing their applications in materials science .
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